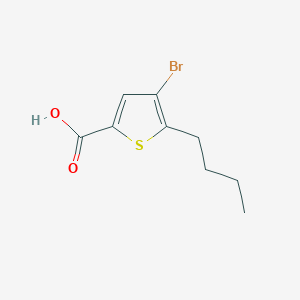

4-Bromo-5-butylthiophene-2-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H11BrO2S |

|---|---|

Molekulargewicht |

263.15 g/mol |

IUPAC-Name |

4-bromo-5-butylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C9H11BrO2S/c1-2-3-4-7-6(10)5-8(13-7)9(11)12/h5H,2-4H2,1H3,(H,11,12) |

InChI-Schlüssel |

JCHBNKLRAWJYOY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=C(C=C(S1)C(=O)O)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Bromo 5 Butylthiophene 2 Carboxylic Acid

Direct Bromination Strategies

Direct bromination of a pre-existing 5-butylthiophene-2-carboxylic acid molecule presents a straightforward approach to the target compound. However, the success of this strategy hinges on controlling the regioselectivity of the electrophilic substitution.

Regioselective Bromination of 5-Butylthiophene-2-carboxylic Acid

The carboxylic acid group at the C2 position of the thiophene (B33073) ring is an electron-withdrawing group and a meta-director. This electronic influence guides incoming electrophiles, such as bromine, to the C4 position. The butyl group at the C5 position is an electron-donating group, which would typically direct incoming electrophiles to the ortho and para positions. In this case, the directing effects of both substituents must be considered to achieve the desired 4-bromo isomer.

Comparison of Electrophilic Bromination Reagents and Conditions

Various electrophilic brominating agents can be employed for the bromination of thiophene derivatives. acsgcipr.org Common reagents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and pyridinium (B92312) bromide perbromide. acsgcipr.org The choice of reagent and reaction conditions, such as solvent and temperature, can significantly impact the yield and regioselectivity of the reaction. For instance, using N-chlorosuccinimide (NCS) in N,N-dimethyl-formamide (DMF) has been reported for the chlorination of 4-bromo-2-thiophenecarboxylic acid at the 5-position. chemicalbook.com While this illustrates a halogenation at the 5-position, similar principles apply to bromination. The Hell-Volhard-Zelinskii reaction, which involves Br₂ and a phosphorus trihalide, is a classic method for the α-bromination of carboxylic acids, though its applicability here would depend on the specific reactivity of the thiophene ring. libretexts.org

Interactive Table: Comparison of Electrophilic Bromination Reagents

| Reagent | Typical Conditions | Notes |

| **Molecular Bromine (Br₂) ** | Often used with a Lewis acid catalyst or in a polar solvent. | A strong and readily available brominating agent. acsgcipr.org |

| N-Bromosuccinimide (NBS) | Commonly used with a radical initiator or light for allylic/benzylic bromination, but also effective for aromatic bromination. | A milder and more selective brominating agent than Br₂. |

| Pyridinium Bromide Perbromide | Used in solvents like dichloromethane (B109758) or chloroform. | A solid, stable source of bromine that can be easier to handle than liquid Br₂. |

Carboxylation Approaches from Brominated Thiophene Precursors

An alternative synthetic route involves introducing the carboxylic acid group onto a pre-brominated thiophene scaffold. This is often achieved through the formation of an organometallic intermediate followed by reaction with carbon dioxide.

Organolithium-Mediated Carboxylation with Carbon Dioxide

This method typically starts with a dibrominated thiophene precursor. A common strategy involves a bromine-lithium exchange reaction using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures. This selectively replaces one of the bromine atoms with lithium. The resulting organolithium species is a potent nucleophile that readily attacks carbon dioxide (often in the form of dry ice) to form a lithium carboxylate salt. Subsequent acidic workup protonates the carboxylate to yield the desired carboxylic acid. The regioselectivity of the lithium-halogen exchange is crucial and can be influenced by the substitution pattern of the starting material and the reaction conditions. For example, amide-directed lithiation has been shown to be a regioselective process. mdpi.com

Grignard Reagent-Based Carboxylation

Similar to the organolithium approach, Grignard reagents can be used to introduce the carboxylic acid functionality. nih.govacs.org This involves the formation of a thienyl Grignard reagent by reacting a brominated thiophene with magnesium metal. acs.org The Grignard reagent is then reacted with carbon dioxide to form a magnesium carboxylate, which upon acidification, gives the carboxylic acid. nih.gov The preparation of Grignard reagents can sometimes be initiated using reagents like 1,2-dibromoethane. nih.gov While effective, the formation of Grignard reagents can sometimes be sluggish. d-nb.info

Interactive Table: Comparison of Carboxylation Methods

| Method | Reagent | Intermediate | Key Considerations |

| Organolithium-Mediated | n-Butyllithium, Carbon Dioxide | Thienyllithium | Requires low temperatures (-78 °C) and anhydrous conditions. mdpi.com |

| Grignard Reagent-Based | Magnesium, Carbon Dioxide | Thienylmagnesium Halide | Can be less sensitive to moisture than organolithium reagents but may have initiation issues. nih.gov |

Multi-Step Synthesis from Simpler Thiophene Building Blocks

Constructing 4-Bromo-5-butylthiophene-2-carboxylic acid from simpler thiophene precursors allows for greater control over the final substitution pattern. A plausible multi-step synthesis could begin with a simple thiophene derivative. For instance, a Friedel-Crafts acylation could introduce a butyl group (or a precursor that can be converted to a butyl group) onto the thiophene ring. acs.org Subsequent bromination would then be directed by the existing substituents. Finally, the carboxylic acid group could be introduced, for example, by oxidation of an appropriate precursor like an aldehyde or an acetyl group. acs.orgwikipedia.org Another approach could involve the Fiesselmann reaction, which allows for the construction of the thiophene ring itself from acyclic precursors, incorporating the desired substituents during the ring-forming process. acs.org

Strategies for Butyl Group Introduction and Regiocontrolwikipedia.orgsemanticscholar.org

A common and effective strategy begins with a pre-existing functional group that can direct the incoming butyl group or its precursor. One logical starting point is thiophene-2-carboxylic acid or its corresponding ester, such as methyl thiophene-2-carboxylate. wikipedia.orgnih.gov The carboxylate group is an electron-withdrawing group and a meta-director. However, direct alkylation is often challenging. A more reliable method is Friedel-Crafts acylation, which introduces a butyryl group that can then be reduced to the target butyl group.

The key steps are:

Protection/Activation: Thiophene-2-carboxylic acid is often converted to its methyl or ethyl ester. nih.gov This protects the acidic proton and modulates the electronic properties of the ring.

Friedel-Crafts Acylation: The ester is reacted with butyryl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). The electron-withdrawing ester group directs the incoming acyl group primarily to the 5-position due to electronic and steric factors. This yields methyl 5-butyrylthiophene-2-carboxylate.

Reduction: The ketone of the butyryl group is then reduced to a methylene (B1212753) group (-CH₂-). Standard reduction methods like the Wolff-Kishner (using hydrazine (B178648) and a strong base) or Clemmensen (using zinc amalgam and hydrochloric acid) reduction are effective for this transformation, yielding methyl 5-butylthiophene-2-carboxylate.

Sequential Functionalization for Bromine and Carboxylic Acid Incorporationwikipedia.orgsemanticscholar.orgresearchgate.net

With methyl 5-butylthiophene-2-carboxylate as the intermediate, the next steps involve the introduction of a bromine atom at the 4-position and the hydrolysis of the ester to the final carboxylic acid.

Regioselective Bromination: The bromination of methyl 5-butylthiophene-2-carboxylate must be highly selective for the C-4 position. The existing substituents guide the regiochemical outcome of this electrophilic aromatic substitution. The butyl group at C-5 is an activating, ortho-para director, strongly favoring substitution at the adjacent C-4 position (its ortho position). The ester group at C-2 is a deactivating, meta-director, which also directs towards the C-4 position (its meta position). The convergence of these directing effects makes the C-4 position the most electronically favorable site for bromination. The reaction is typically carried out using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent or bromine in acetic acid. mdpi.com This step yields methyl 4-bromo-5-butylthiophene-2-carboxylate.

Ester Hydrolysis: The final step is the conversion of the methyl ester back to the carboxylic acid. This is typically achieved through saponification, which involves heating the ester with a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution. nih.gov Subsequent acidification of the reaction mixture protonates the carboxylate salt, precipitating the final product, this compound.

This sequential approach, starting from a protected thiophene-2-carboxylic acid, allows for precise control over the placement of each functional group, leveraging established principles of electrophilic aromatic substitution and directing group effects to construct the target molecule. wikipedia.orgnih.gov

Optimization of Reaction Conditions, Selectivity, and Yieldsresearchgate.net

For the Friedel-Crafts acylation step, the choice and amount of Lewis acid are critical. While AlCl₃ is common, other catalysts may offer milder conditions or improved yields. The reaction temperature must be controlled to prevent side reactions or degradation of the starting material.

The bromination step is particularly sensitive, as poor control can lead to the formation of di-brominated or other isomeric byproducts. An optimization study for this step would systematically vary the reaction parameters. For instance, different brominating agents, solvents, and temperatures would be tested to find the ideal conditions that provide the highest yield of the desired 4-bromo isomer.

Below is an illustrative data table for the optimization of the bromination of methyl 5-butylthiophene-2-carboxylate.

Interactive Table: Optimization of Bromination Reaction

| Entry | Brominating Agent (Equiv.) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield of 4-bromo isomer (%) |

| 1 | Br₂ (1.1) | None | Acetic Acid | 25 | 12 | 75 |

| 2 | Br₂ (1.1) | None | Acetic Acid | 50 | 4 | 82 |

| 3 | NBS (1.1) | None | CCl₄ | 77 (reflux) | 3 | 91 |

| 4 | NBS (1.1) | AIBN (5) | CCl₄ | 77 (reflux) | 1.5 | 95 |

| 5 | NBS (1.1) | None | CH₃CN | 25 | 8 | 88 |

| 6 | NBS (1.05) | AIBN (5) | CCl₄ | 77 (reflux) | 1.5 | 96 |

Note: This data is illustrative and serves to demonstrate a typical optimization process. AIBN (Azobisisobutyronitrile) is a radical initiator often used with NBS.

As the table demonstrates, using NBS with a radical initiator like AIBN in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions (Entry 4) could provide a significantly higher yield and shorter reaction time compared to using bromine in acetic acid. researchgate.net Fine-tuning the equivalents of the brominating agent (Entry 6) can further enhance yield and minimize waste.

Finally, for the ester hydrolysis step, optimization involves finding a balance between reaction time and temperature to ensure complete conversion without causing decarboxylation or other degradation pathways, which can occur under harsh basic or acidic conditions at elevated temperatures.

Reaction Chemistry and Derivatization Pathways of 4 Bromo 5 Butylthiophene 2 Carboxylic Acid

Transformations Involving the Bromine Moiety

The carbon-bromine bond on the thiophene (B33073) ring is a key site for transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitutions at the Bromine Position

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on 4-Bromo-5-butylthiophene-2-carboxylic acid is generally not a favored pathway. SNAr reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. wikipedia.orgbyjus.commasterorganicchemistry.com These groups stabilize the negative charge that develops in the intermediate Meisenheimer complex. masterorganicchemistry.com In the target molecule, the butyl group is electron-donating and the carboxylic acid is only weakly deactivating. Without a potent activating group like a nitro or cyano group, the thiophene ring is not sufficiently electrophilic to be attacked by common nucleophiles under standard SNAr conditions. wikipedia.orgbyjus.com

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction for converting aryl halides into highly reactive organometallic intermediates. wikipedia.org This transformation is typically achieved by treating the bromo-compound with strong organometallic bases, most commonly alkyllithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. wikipedia.orgtcnj.edu

A significant consideration for this compound is the presence of the acidic carboxylic proton. This proton will be readily abstracted by the highly basic alkyllithium reagent. Therefore, at least two equivalents of the lithium reagent are necessary: the first to deprotonate the carboxylic acid, and the second to perform the halogen-lithium exchange.

Alternatively, protocols have been developed specifically for substrates bearing acidic protons. mdpi.comnih.gov One such method employs a combination of a Grignard reagent (i-PrMgCl) to first deprotonate the acidic group, followed by the addition of n-BuLi to effect the halogen-metal exchange, which can prevent undesirable side reactions. mdpi.comnih.gov Studies on 3-arylthiophenes have shown that metalation can sometimes compete with halogen-metal exchange. rsc.org Once formed, the resulting lithiated thiophene is a powerful nucleophile that can be quenched with a variety of electrophiles (e.g., CO₂, aldehydes, ketones) to install a new functional group at the 4-position. tcnj.edu

Reactions at the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for a different set of chemical transformations, primarily involving nucleophilic acyl substitution and reduction.

Esterification and Amidation

Esterification is a common transformation of carboxylic acids. The Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (like H₂SO₄ or HCl), is a classic and cost-effective method. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and using the alcohol as the solvent helps drive it towards the ester product. masterorganicchemistry.com For more sensitive substrates or under milder conditions, coupling reagents can be employed. The use of dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is a highly efficient method for forming esters at room temperature from a wide variety of acids and alcohols. orgsyn.org

Amidation , the formation of an amide bond, is fundamentally important in medicinal chemistry. bath.ac.uk Direct reaction of a carboxylic acid with an amine is often difficult due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid must first be "activated". This can be achieved by converting it to a more reactive derivative, such as an acyl chloride (using SOCl₂ or (COCl)₂), which then readily reacts with an amine. fishersci.co.uk More commonly, peptide coupling reagents are used for a one-pot procedure. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate amide bond formation with high yields and minimal side reactions. nih.gov

| Transformation | Reagent/Method | Description |

|---|---|---|

| Esterification | Fischer Esterification (Alcohol, H⁺ catalyst) | Equilibrium reaction driven by excess alcohol; classic, economical method. masterorganicchemistry.com |

| Esterification | DCC/DMAP | Mild, room-temperature method using a carbodiimide (B86325) activator and a nucleophilic catalyst. orgsyn.org |

| Amidation | Acyl Chloride Intermediate (e.g., via SOCl₂) | Two-step process: activation of the acid to a highly reactive acyl chloride, followed by reaction with an amine. fishersci.co.uk |

| Amidation | EDC/HOBt | Common peptide coupling reagents for efficient one-pot amide synthesis with reduced side reactions. nih.gov |

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group can be reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, but it is very reactive and may also reduce other functional groups. youtube.com Borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), is another excellent reagent for reducing carboxylic acids. youtube.com A key advantage of borane is its chemoselectivity; it will readily reduce carboxylic acids while typically not affecting ketones or, importantly, aryl halides like the C-Br bond in the target molecule. youtube.com

The reduction of a carboxylic acid to an aldehyde is a more delicate transformation because aldehydes are generally more susceptible to reduction than carboxylic acids. Direct reduction is therefore challenging. A common strategy involves first converting the carboxylic acid into a derivative that is more amenable to controlled reduction. For instance, the acid can be converted to an acyl chloride or a Weinreb amide, which can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) or diisobutylaluminium hydride (DIBAL-H). Alternatively, certain enzyme-based systems, such as carboxylic acid reductases (CARs), can selectively reduce carboxylic acids to aldehydes under very mild, physiological conditions. nih.gov

Decarboxylation Pathways and Mechanisms

The removal of the carboxylic acid group from the thiophene ring, known as decarboxylation, transforms this compound into 3-bromo-2-butylthiophene. Unlike β-keto acids, which can undergo decarboxylation through a cyclic transition state upon heating, simple aromatic carboxylic acids like this one are generally stable and require specific catalytic conditions to facilitate the reaction. masterorganicchemistry.com

Several modern catalytic methods are effective for the protodecarboxylation of heteroaromatic carboxylic acids. One prominent method involves catalysis by silver carbonate (Ag₂CO₃) in dimethyl sulfoxide (B87167) (DMSO), which can efficiently cleave the C-C bond. organic-chemistry.org Another effective protocol utilizes a copper-based catalyst. An inexpensive catalyst generated in situ from copper(I) oxide and 1,10-phenanthroline (B135089) can achieve smooth decarboxylation under microwave irradiation, often in very short reaction times. organic-chemistry.org

Visible-light photoredox catalysis represents another advanced strategy for decarboxylation. These reactions can proceed under mild conditions, using an organocatalyst to absorb light and initiate the process, which can be coupled with an oxidation or reduction step. organic-chemistry.org

The general mechanism for metal-catalyzed decarboxylation often involves the formation of a metal carboxylate salt, followed by the cleavage of the carbon-carboxyl bond and protonation of the resulting aryl-metal intermediate to yield the final arene product.

Modifications of the Butyl Side Chain

Chain Elongation and Functionalization

Direct functionalization of the saturated n-butyl side chain is challenging due to the inert nature of its C-H bonds. A common strategy to enable further reactions is to first introduce a more reactive functional group via a post-synthesis modification. Free-radical halogenation, for instance using N-Bromosuccinimide (NBS) with a radical initiator, can selectively introduce a bromine atom onto the alkyl chain, typically at the benzylic-like position alpha to the thiophene ring, which is the most activated site.

Once this halogenated intermediate is formed, it becomes a versatile precursor for a variety of nucleophilic substitution reactions to introduce new functional groups or extend the chain. This approach is analogous to post-polymerization functionalization techniques used for poly(3-alkylthiophenes). cmu.edu For example, reacting the newly formed alkyl bromide with sodium azide (B81097) would yield an alkyl azide, which can then be reduced to a primary amine using a reducing agent like lithium aluminum hydride (LAH). cmu.edu Similarly, reaction with potassium thioacetate (B1230152) followed by reduction can produce a thiol. cmu.edu For chain elongation, the alkyl bromide could be reacted with sodium cyanide to form a nitrile, which can then be hydrolyzed to a carboxylic acid, extending the chain by one carbon.

Table 1: Potential Functionalization Pathways for the Butyl Side Chain via a Halogenated Intermediate

| Reagent(s) | Intermediate Functional Group | Final Functional Group | Purpose | Reference for Method |

| 1. NBS, Initiator2. NaN₃3. LiAlH₄ | Alkyl Azide | Primary Amine | Introduction of an amine | cmu.edu |

| 1. NBS, Initiator2. KSAc3. LiAlH₄ | Thioacetate | Thiol | Introduction of a thiol | cmu.edu |

| 1. NBS, Initiator2. NaCN3. H₃O⁺, Heat | Nitrile | Carboxylic Acid | Chain elongation | cmu.edu |

Cyclization Reactions Involving the Butyl Moiety (If Applicable)

Direct cyclization involving the saturated butyl group is not a feasible pathway. To induce cyclization, the butyl chain must first be modified to contain a reactive functional group or a point of unsaturation. For example, if the butyl chain were converted into an unsaturated alkenoic acid side chain, an intramolecular cyclization could be triggered.

A plausible, though hypothetical, pathway could be modeled after modern biocatalytic methods. For instance, an engineered enzyme could facilitate a radical addition to the double bond, followed by a copper-mediated C-O coupling to furnish a cyclized lactone product. acs.org This type of transformation highlights the potential for creating complex, fused-ring systems but requires significant prior modification of the simple alkyl side chain. Another strategy involves the intramolecular nucleophilic attack from a functional group on the side chain onto the thiophene ring system, a process that can be promoted by various catalysts. mdpi.com

Regioselective Functionalization of the Thiophene Ring for Diverse Derivatives

The structure of this compound offers two primary sites for regioselective functionalization on the thiophene ring: the C-H bond at the 3-position and the C-Br bond at the 4-position.

Functionalization at the 3-Position: The carboxylic acid group at the 2-position acts as a powerful directing group for lithiation. Using a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C), the proton at the adjacent 3-position can be selectively removed. mdpi.comresearchgate.net This process, known as directed ortho-metalation, generates a lithiated intermediate that can be quenched with a wide range of electrophiles to install a new functional group exclusively at the 3-position. For example, reacting the lithiated species with dimethylformamide (DMF) would introduce a formyl (aldehyde) group. mdpi.commdpi.com

Functionalization at the 4-Position: The bromine atom at the 4-position is a versatile handle for introducing new substituents, primarily through two key methodologies:

Transition-Metal Catalyzed Cross-Coupling: The C-Br bond is highly suitable for palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling. nih.gov By reacting the thiophene with various arylboronic acids in the presence of a palladium catalyst and a base, a new carbon-carbon bond can be formed, replacing the bromine with an aryl group. nih.gov This method is widely used due to its mild conditions and tolerance of numerous functional groups. nih.gov

Halogen-Lithium Exchange: The bromine can be swapped for a lithium atom using an organolithium reagent like n-BuLi at very low temperatures. mdpi.com This halogen-lithium exchange is typically faster than the deprotonation of the C-H bond at the 3-position if conditions are carefully controlled. The resulting 4-lithiated thiophene is a potent nucleophile that can react with electrophiles to introduce functionality at the 4-position, offering a complementary approach to cross-coupling reactions. mdpi.com

Table 2: Regioselective Functionalization Reactions on the Thiophene Ring

| Target Position | Method | Reagent(s) | Electrophile | Resulting Functional Group | Reference for Method |

| C-3 | Directed Metalation | 1. n-BuLi2. Electrophile | DMF | Formyl (-CHO) | mdpi.comresearchgate.netmdpi.com |

| C-3 | Directed Metalation | 1. n-BuLi2. Electrophile | CO₂ | Carboxylic Acid (-COOH) | mdpi.com |

| C-4 | Suzuki Coupling | Arylboronic Acid, Pd Catalyst, Base | - | Aryl Group | nih.gov |

| C-4 | Halogen-Lithium Exchange | 1. n-BuLi2. Electrophile | DMF | Formyl (-CHO) | mdpi.com |

Spectroscopic and Structural Characterization of 4 Bromo 5 Butylthiophene 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides a detailed map of the atoms within a molecule, revealing information about the chemical environment of each nucleus and how they are connected.

Proton (¹H) NMR spectroscopy provides information on the distinct chemical environments of hydrogen atoms in a molecule. In 4-Bromo-5-butylthiophene-2-carboxylic acid, the spectrum is expected to show signals corresponding to the single aromatic proton on the thiophene (B33073) ring, the protons of the n-butyl group, and the acidic proton of the carboxylic acid.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electron-withdrawing nature of the two oxygen atoms. It typically appears as a broad singlet far downfield, in the range of 10-12 ppm. This signal's breadth is due to hydrogen bonding, and it would disappear upon adding a drop of D₂O to the sample due to proton-deuterium exchange. libretexts.org

Thiophene Ring Proton (Ar-H): The single proton attached to the thiophene ring is in a distinct electronic environment and is expected to appear as a singlet in the aromatic region, typically between 7.0 and 8.0 ppm.

Butyl Group Protons (-CH₂CH₂CH₂CH₃): The four sets of protons in the butyl group will each produce a distinct signal. The protons on the carbon adjacent to the thiophene ring (α-CH₂) are the most deshielded and would appear as a triplet around 2.8-3.2 ppm. The subsequent methylene (B1212753) groups (β-CH₂ and γ-CH₂) would appear further upfield as multiplets (sextet or multiplet), and the terminal methyl group (-CH₃) would be the most shielded, appearing as a triplet around 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 12.0 | broad singlet | 1H |

| Thiophene-H | 7.0 - 8.0 | singlet | 1H |

| α-CH₂ | 2.8 - 3.2 | triplet | 2H |

| β-CH₂ | 1.6 - 1.9 | multiplet | 2H |

| γ-CH₂ | 1.3 - 1.5 | sextet | 2H |

| -CH₃ | ~0.9 | triplet | 3H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

Carbonyl Carbon (-COOH): This carbon is highly deshielded and appears significantly downfield, typically in the 160-180 ppm range. libretexts.org

Thiophene Ring Carbons: The four carbons of the thiophene ring will have distinct chemical shifts. The carbon bearing the carboxylic acid group (C2) and the carbon bearing the bromine atom (C4) are expected to be in the 125-145 ppm range. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.

Butyl Group Carbons (-CH₂CH₂CH₂CH₃): The four carbon atoms of the butyl chain will appear in the upfield, aliphatic region of the spectrum (typically 10-40 ppm), with the terminal methyl carbon being the most shielded (lowest ppm value). wisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 160 - 180 |

| Thiophene C2, C3, C4, C5 | 110 - 150 |

| α-C H₂ | 30 - 40 |

| β-C H₂ | 25 - 35 |

| γ-C H₂ | 20 - 25 |

| -C H₃ | 10 - 15 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, strong cross-peaks would be observed between the adjacent methylene (CH₂) and methyl (CH₃) protons of the butyl chain, confirming their connectivity in the sequence α-CH₂-β-CH₂-γ-CH₂-CH₃. libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached. An HSQC or HMQC spectrum would link the ¹H signals of the butyl group and the thiophene proton to their corresponding ¹³C signals, allowing for definitive assignment of the carbon framework. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between different parts of the molecule. For instance, an HMBC experiment would show a correlation between the α-CH₂ protons of the butyl group and the C5 carbon of the thiophene ring, confirming the attachment point of the alkyl chain.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry can measure the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the compound. For this compound (C₉H₁₁BrO₂S), the theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O, ³²S). An experimental HRMS measurement matching this theoretical value provides unambiguous confirmation of the molecular formula.

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance (50.7% and 49.3%, respectively). libretexts.orgchemguide.co.uk

This results in the molecular ion appearing as a pair of peaks of nearly equal intensity, separated by 2 m/z units. libretexts.orgucalgary.ca This "M" and "M+2" peak pattern is a definitive signature for the presence of a single bromine atom in the molecule. chemguide.co.ukcsbsju.edu For this compound, one would expect to see a pair of peaks in the mass spectrum corresponding to [C₉H₁₁⁷⁹BrO₂S]⁺ and [C₉H₁₁⁸¹BrO₂S]⁺, with their relative intensities being approximately 1:1, confirming the presence and number of bromine atoms in the structure.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

The primary functional groups in this compound are the carboxylic acid group (-COOH), the thiophene ring, the butyl group (-C4H9), and the carbon-bromine bond (C-Br).

The carboxylic acid functional group gives rise to several distinct and intense bands in the IR spectrum. The most prominent is the O-H stretching vibration, which appears as a very broad band, typically in the range of 3300-2500 cm⁻¹. libretexts.org This broadening is a result of extensive intermolecular hydrogen bonding, which is a characteristic feature of carboxylic acids in the solid state and in concentrated solutions. spectroscopyonline.com Another key vibration is the carbonyl (C=O) stretch, which is expected to be a strong, sharp absorption between 1760 and 1690 cm⁻¹. libretexts.org The position of this band can be influenced by the electronic effects of the thiophene ring. The C-O stretching and O-H bending vibrations of the carboxylic acid group are also observable, typically in the regions of 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹/950-910 cm⁻¹, respectively. libretexts.orgspectroscopyonline.com

The thiophene ring itself has a set of characteristic vibrational modes. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. libretexts.org The in-ring C=C stretching vibrations usually appear in the 1600-1400 cm⁻¹ region. libretexts.org The C-S stretching vibration of the thiophene ring is a weaker band and is generally found at lower wavenumbers.

The butyl group introduces aliphatic C-H stretching vibrations, which are expected just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). Bending vibrations for the CH₂ and CH₃ groups of the butyl substituent will also be present in the fingerprint region (below 1500 cm⁻¹).

The carbon-bromine (C-Br) stretch is typically found at lower frequencies, usually in the range of 600-500 cm⁻¹, due to the heavy mass of the bromine atom.

Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretch is often weak in Raman, the C=O stretch and the thiophene ring vibrations are generally strong and easily identifiable.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 3300-2500 | Strong, Very Broad |

| C=O Stretch | 1760-1690 | Strong, Sharp | |

| C-O Stretch | 1320-1210 | Medium | |

| Thiophene Ring | Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| C=C Stretch | 1600-1400 | Medium to Weak | |

| Butyl Group (-C₄H₉) | Aliphatic C-H Stretch | 2960-2850 | Medium to Strong |

| Bromo Substituent | C-Br Stretch | 600-500 | Medium to Strong |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule and is used to analyze its chromophoric system. nih.gov A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths. In this compound, the primary chromophore is the substituted thiophene ring system.

Thiophene itself exhibits a strong absorption band around 231 nm, which is attributed to a π → π* electronic transition. nih.gov The introduction of substituents onto the thiophene ring can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).

The carboxylic acid group attached to the thiophene ring at the 2-position acts as an auxochrome, a group that can modify the absorption of a chromophore. The lone pair of electrons on the oxygen atom of the hydroxyl group can interact with the π-system of the thiophene ring, potentially leading to a red shift of the absorption maximum (λmax). Furthermore, the carbonyl group itself contains a chromophoric C=O double bond, which can exhibit a weak n → π* transition at longer wavelengths, although this is often obscured by the stronger π → π* transitions of the aromatic ring.

Therefore, it is anticipated that the UV-Vis spectrum of this compound, when compared to unsubstituted thiophene-2-carboxylic acid, will show a shift in the main absorption band to a longer wavelength due to the electronic effects of the bromine substituent. The exact λmax would depend on the solvent used, as solvent polarity can influence the energy of the electronic transitions. nih.gov

Table 2: Expected UV-Vis Absorption Data for this compound and Related Compounds

| Compound | Chromophore | Expected λmax (nm) | Type of Transition |

|---|---|---|---|

| Thiophene | Thiophene Ring | ~231 | π → π |

| Thiophene-2-carboxylic acid | Substituted Thiophene Ring | >231 | π → π |

| This compound | Substituted Thiophene Ring | > λmax of Thiophene-2-carboxylic acid | π → π* |

Theoretical and Computational Investigations of 4 Bromo 5 Butylthiophene 2 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These methods provide a detailed picture of electron distribution and molecular orbitals, which are fundamental to understanding a molecule's stability and reactivity.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of organic molecules. mdpi.comrroij.comnih.gov For 4-bromo-5-butylthiophene-2-carboxylic acid, DFT calculations, likely using a basis set such as 6-311G(d,p), would be employed to optimize the molecular geometry and calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov

The distribution and energies of these orbitals are critical indicators of chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the molecule's capacity to accept electrons, highlighting regions prone to nucleophilic attack. nih.gov In substituted thiophenes, the HOMO is typically delocalized across the thiophene (B33073) ring, while the LUMO is also centered on the ring system but with significant contributions from the substituents. mdpi.com

For this compound, the electron-withdrawing nature of the bromine atom and the carboxylic acid group would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted thiophene. The butyl group, being an electron-donating group, would have a counteracting, albeit weaker, effect. The energy gap between the HOMO and LUMO is a key descriptor of chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Lowered by Br and COOH, raised by butyl group | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Lowered by Br and COOH | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Determines chemical reactivity and stability |

| Electron Density | Highest on the sulfur atom and parts of the thiophene ring | Predicts sites of electrophilic substitution |

Note: The specific values in this table are qualitative predictions based on the expected effects of the substituents and would require specific DFT calculations for quantitative determination.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively.

For this compound, the MEP surface would be expected to show the most negative potential (red regions) around the oxygen atoms of the carboxylic acid group, indicating their high electron density and propensity to act as hydrogen bond acceptors or sites for electrophilic attack. The hydrogen atom of the carboxylic acid would exhibit a region of positive potential (blue region), highlighting its acidic nature. The thiophene ring itself would display a more complex potential landscape, influenced by the opposing electronic effects of the bromo, butyl, and carboxylic acid substituents.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and their relative energies. rsc.org

For this compound, a key conformational feature is the orientation of the carboxylic acid group relative to the thiophene ring. The rotation around the C-C bond connecting the carboxylic acid to the ring can lead to different conformers. Additionally, the butyl chain has multiple rotatable bonds, leading to a large number of possible conformations. Computational studies on similar thiophene derivatives have explored these conformational landscapes to identify the most stable structures. nih.gov

Molecular dynamics simulations can provide further insights by simulating the movement of the atoms over time, taking into account solvent effects and temperature. nih.govrsc.org An MD simulation of this compound in a solvent like water or an organic solvent would reveal the dynamic behavior of the molecule, including the flexibility of the butyl chain and the rotational freedom of the carboxylic acid group. This information is crucial for understanding how the molecule might interact with biological targets. researchgate.net

Reaction Mechanism Studies and Transition State Calculations

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For reactions involving this compound, such as esterification or amidation of the carboxylic acid group, or coupling reactions at the bromine-substituted position, DFT calculations can be used to model the entire reaction coordinate. researchgate.netnih.govkhanacademy.org

For instance, in a nucleophilic acyl substitution reaction at the carboxylic acid, theoretical calculations can map out the energy changes as the nucleophile approaches, forms a tetrahedral intermediate, and the leaving group departs. libretexts.org The calculated activation energy for this process would provide a quantitative measure of the reaction's feasibility. Similarly, for a Suzuki coupling reaction involving the C-Br bond, computational studies can elucidate the mechanism of oxidative addition, transmetalation, and reductive elimination steps involving a palladium catalyst. nih.gov

Prediction of Spectroscopic Parameters and Spectroscopic Data Interpretation

Theoretical calculations can accurately predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net For this compound, these calculations would predict the chemical shifts for the thiophene proton, the protons of the butyl chain, and the carbons of the entire molecule. By comparing the calculated spectra with experimental data, a definitive assignment of the observed signals can be made.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. nih.gov For the target molecule, the calculated IR spectrum would show characteristic peaks for the O-H and C=O stretching of the carboxylic acid, C-H stretching of the butyl group and the thiophene ring, and vibrations of the thiophene ring itself.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, which correspond to its absorption bands in the UV-Vis spectrum. nih.gov The calculated absorption maxima (λ_max_) for this compound would provide insight into its electronic structure and color.

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Signal for the thiophene proton. - Multiple signals for the protons of the butyl chain. - A broad signal for the carboxylic acid proton. |

| ¹³C NMR | - Signals for the five carbons of the thiophene ring. - Signals for the four carbons of the butyl chain. - A signal for the carbonyl carbon of the carboxylic acid. |

| IR Spectroscopy | - Broad O-H stretch (~2500-3300 cm⁻¹). - Strong C=O stretch (~1700 cm⁻¹). - C-H stretches (~2850-3100 cm⁻¹). - Thiophene ring vibrations (~1400-1600 cm⁻¹). |

| UV-Vis Spectroscopy | - π → π* transitions characteristic of the substituted thiophene chromophore. |

Note: The specific chemical shifts, frequencies, and absorption maxima would need to be determined through detailed quantum chemical calculations.

Role of 4 Bromo 5 Butylthiophene 2 Carboxylic Acid As a Versatile Synthetic Building Block

Precursor in the Synthesis of Functional Organic Materials

The unique electronic and structural characteristics of the thiophene (B33073) ring make 4-bromo-5-butylthiophene-2-carboxylic acid an important starting material for functional organic materials. These materials are of significant interest due to their potential applications in electronics and optoelectronics.

Conjugated polymers, particularly polythiophenes, are a class of organic materials known for their electrical conductivity and optical properties. This compound can be used as a monomer in the synthesis of these polymers. The bromine atom and the carboxylic acid group can be modified or used in various coupling reactions to facilitate polymerization. For instance, the bromine atom allows for cross-coupling reactions like Suzuki or Stille couplings, which are common methods for forming the carbon-carbon bonds necessary for the polymer backbone. researchgate.netrsc.org

The synthesis of donor-acceptor (D-A) type copolymers, which are noted for their performance in organic electronics, often utilizes thiophene-based monomers. rsc.org The strategic design of these copolymers, including the selection of monomers and their functional groups, is critical for achieving desired material properties. rsc.orgrsc.org The butyl group on the thiophene ring enhances the solubility of the resulting polymers in organic solvents, which is a crucial factor for their processability into thin films for electronic devices.

Research has demonstrated the synthesis of conjugated copolymers based on benzo[1,2-b:4,5-b′]dithiophene and 3-hexylthiophene, highlighting the importance of side-chain engineering to influence polymer organization and properties. rsc.org While not directly using this compound, this work underscores the principles of how substituted thiophene monomers contribute to the final polymer characteristics. The presence of both a bromo and a carboxylic acid functionality on the monomer offers multiple pathways for polymerization and further functionalization.

Beyond direct use in polymerization, this compound and its derivatives are key intermediates in the synthesis of more complex molecules for organic electronic components. The thiophene core is a common element in organic semiconductors. The synthesis of complex molecules like 5,8-bis(5-bromothiophene-2-yl)-2,3-bis(4-(butyloxy)phenyl)quinoxaline, used in creating low bandgap polymers, illustrates the utility of brominated thiophene units. researchgate.net

The synthetic utility of related bromothiophene carboxylic acids is well-documented. For example, 5-bromothiophene-2-carboxylic acid is a precursor for creating new porphyrin sensitizers based on a donor-π-acceptor (D-π-A) structure. sigmaaldrich.com This involves converting the carboxylic acid to an ester and then performing coupling reactions. A similar synthetic strategy can be envisioned for this compound, where the butyl group would further modify the electronic properties and solubility of the final D-π-A molecule.

The general synthetic route often involves the esterification of the carboxylic acid followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki reaction, to introduce other aromatic or heterocyclic units. nih.gov These reactions are fundamental in building up the complex molecular architectures required for organic electronic materials.

Applications in Catalyst Ligand Synthesis (Excluding Catalytic Performance Evaluation in Prohibited Areas)

The synthesis of ligands for metal catalysts is another area where thiophene derivatives are employed. The sulfur atom in the thiophene ring can coordinate to metal centers, and the other functional groups on the ring can be used to tune the steric and electronic properties of the ligand. 2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid, a related compound, acts as a ligand to form metal complexes with unique electronic properties. This suggests that this compound could also serve as a precursor for ligands. The synthesis would likely involve modification of the carboxylic acid group and/or substitution of the bromine atom to create a chelating system.

Palladium-catalyzed reactions are frequently used in organic synthesis, and the ligands for these catalysts are often complex organic molecules. orgsyn.org The development of new ligands is an active area of research, and versatile building blocks like this compound are valuable starting materials.

Synthesis of Complex Heterocyclic Systems

This compound is a valuable starting material for the synthesis of more complex heterocyclic systems. The presence of multiple reaction sites allows for a variety of chemical transformations. For example, the bromine atom can be displaced or used in coupling reactions, and the carboxylic acid can be converted into other functional groups like amides, esters, or even other heterocyclic rings.

Research on related bromothiophene carboxylic acids has shown their utility in synthesizing a range of heterocyclic compounds. For instance, 5-bromothiophene-2-carboxylic acid has been used as a starting material for the synthesis of novel thiophene-based derivatives through Suzuki cross-coupling reactions. nih.gov Similarly, quinoline-2-carboxylic acid has been used to synthesize a variety of heterocyclic compounds, including Mannich bases and Schiff bases. ajchem-a.com The synthetic principles from these studies can be applied to this compound to generate novel and complex heterocyclic structures. The synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide from thiophene demonstrates the regioselective functionalization of the thiophene ring to build complex molecules. researchgate.net

The table below summarizes some related compounds and their synthetic applications, highlighting the potential synthetic pathways for this compound.

| Starting Material | Synthetic Transformation | Product Class | Reference |

| 5-Bromothiophene-2-carboxylic acid | Suzuki cross-coupling with arylboronic acids | Thiophene-based derivatives | nih.gov |

| Thiophene | Lithiation, reaction with n-PrBr, phenylisocyanate, and bromination | Substituted thiophene carboxamide | researchgate.net |

| Quinoline-2-carboxylic acid | Multi-step synthesis | Schiff bases, heterocyclic compounds | ajchem-a.com |

| 2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid | Coordination to metal ions | Metal complexes |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-5-butylthiophene-2-carboxylic acid, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via bromination of a precursor such as 5-butylthiophene-2-carboxylic acid. Brominating agents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., dichloromethane) at 0–25°C are used to control regioselectivity . Optimization involves adjusting stoichiometry (1.1–1.3 equivalents of NBS) and reaction time (4–12 hours) to maximize yield (reported 60–75%) while minimizing side reactions like over-bromination. Post-reaction purification via recrystallization (using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm substitution patterns. The bromine atom induces deshielding of adjacent protons (e.g., H-3 and H-4 in thiophene ring appear as doublets at δ 7.2–7.5 ppm) .

- X-ray crystallography : Single-crystal analysis resolves the planar thiophene ring and dihedral angles between substituents. Programs like SHELXL (via Olex2 interface) refine structures, with typical R-values < 5% for high-quality datasets .

- FT-IR : Carboxylic acid C=O stretches appear at ~1700 cm, while Br-C vibrations are observed near 550 cm .

Q. How can researchers differentiate this compound from structurally similar thiophene derivatives?

- Methodology :

- Chromatographic retention times : HPLC (C18 column, acetonitrile/water + 0.1% TFA) distinguishes it from analogs like 4-Bromo-5-methylthiophene-2-carboxylic acid (retention time differences of 1.2–1.5 minutes) .

- Mass spectrometry : ESI-MS ([M-H]) confirms molecular weight (e.g., m/z 276.98 for CHBrOS) and fragmentation patterns (loss of CO at m/z 232.95) .

Advanced Research Questions

Q. What strategies address contradictions in regioselectivity data during nucleophilic substitution reactions?

- Methodology : Discrepancies in substitution sites (e.g., bromine vs. carboxylate reactivity) are resolved by:

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution; the bromine atom’s electron-withdrawing effect directs nucleophiles to C-4, while the butyl group’s steric bulk limits access to C-5 .

- Competition experiments : Reacting the compound with competing nucleophiles (e.g., amines vs. thiols) under identical conditions quantifies preference ratios (e.g., 4:1 for amine substitution at C-4) .

Q. How can researchers resolve discrepancies between crystallographic data and computational geometry optimizations?

- Methodology :

- Torsional angle analysis : Compare X-ray-derived dihedral angles (e.g., 12° between thiophene and carboxylic acid planes) with DFT-optimized structures. Discrepancies >5° suggest crystal packing effects .

- Hirshfeld surface analysis : Identifies intermolecular interactions (e.g., Br⋯H hydrogen bonds) that distort the gas-phase geometry .

Q. What experimental designs elucidate electronic effects of the butyl and carboxylic acid groups on reactivity?

- Methodology :

- Electrochemical profiling : Cyclic voltammetry in DMF reveals oxidation potentials (e.g., E = +1.2 V vs. Ag/AgCl) influenced by the butyl group’s electron-donating resonance .

- Kinetic isotope effects : Replacing acidic protons (e.g., COOH → COOD) slows decarboxylation rates (k/k ≈ 3.2), confirming proton transfer as the rate-limiting step in thermal degradation .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized to synthesize biaryl derivatives?

- Methodology :

- Catalyst screening : Pd(PPh)/XPhos systems in toluene/water (3:1) at 80°C achieve >85% yield for aryl boronic acid couplings. Base selection (KCO vs. CsCO) impacts deprotonation efficiency .

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes (150°C, 300 W) while maintaining yields .

Q. What multi-step synthetic routes incorporate this compound into functionalized polymers or metal-organic frameworks (MOFs)?

- Methodology :

- Coordination polymers : React with Zn(NO) in DMF at 120°C to form 2D MOFs (SBU: Zn(COO)). BET surface areas (~800 m/g) correlate with butyl group flexibility .

- Post-synthetic modification : Click chemistry (CuAAC) adds triazole functionalities to the thiophene ring for photovoltaic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.